molecular formula C29H39N7O3S B12388433 Ficonalkib CAS No. 2233574-95-1

Ficonalkib

Cat. No.: B12388433
CAS No.: 2233574-95-1
M. Wt: 565.7 g/mol
InChI Key: LDTJJGGYLQQRSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ficonalkib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ficonalkib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Ficonalkib has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ficonalkib

This compound stands out due to its ability to overcome resistance to earlier generations of ALK inhibitors. It has shown higher potency and better efficacy in preclinical and clinical studies compared to other ALK inhibitors . Additionally, this compound can cross the blood-brain barrier, making it effective against brain metastases in ALK-positive cancer patients .

Properties

CAS No.

2233574-95-1

Molecular Formula

C29H39N7O3S

Molecular Weight

565.7 g/mol

IUPAC Name

2-N-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C29H39N7O3S/c1-19(2)40(37,38)26-9-7-6-8-24(26)31-28-22-12-15-30-27(22)33-29(34-28)32-23-11-10-21(18-25(23)39-5)36-16-13-20(14-17-36)35(3)4/h6-11,18-20H,12-17H2,1-5H3,(H3,30,31,32,33,34)

InChI Key

LDTJJGGYLQQRSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2CCN3)NC4=C(C=C(C=C4)N5CCC(CC5)N(C)C)OC

Origin of Product

United States

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